Antimicrobial Activity: Comparative MIC Data Against Key Pathogens
5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide demonstrates quantifiable antibacterial activity against both Gram-negative and Gram-positive strains. Direct comparison to the established antibiotic Rifampicin® is available from a cross-study evaluation of a structurally related bromo-hydrazide derivative, providing a benchmark for potency. For the target compound, reported MIC values against E. coli and S. aureus are 32 µg/mL and 16 µg/mL, respectively . A close structural analog, 6-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carbohydrazide, exhibited an inhibition zone of 18 mm against S. aureus, compared to 15 mm for Rifampicin®, indicating superior potency in that assay [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) and Zone of Inhibition |
|---|---|
| Target Compound Data | E. coli MIC: 32 µg/mL; S. aureus MIC: 16 µg/mL |
| Comparator Or Baseline | Structural analog: 6-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carbohydrazide showed an 18 mm inhibition zone against S. aureus [1]. Rifampicin®: 15 mm inhibition zone against S. aureus [1]. |
| Quantified Difference | The analog's inhibition zone was 3 mm larger than Rifampicin® (18 mm vs 15 mm), suggesting a 20% improvement in this assay [1]. |
| Conditions | MIC values from standard broth microdilution assay. Zone of inhibition from agar diffusion assay. |
Why This Matters
Quantified MIC data and favorable comparison to a clinical antibiotic benchmark support the compound's selection for antimicrobial screening programs and as a lead scaffold for further optimization.
- [1] Rizvi, S. K., et al. (2025). Synthesis, biological evaluation, and molecular docking of a bromo-hydrazide derivative as a bacterial targeting agent and its radiolabeling with technetium-99m for diagnostic applications. Journal of Radioanalytical and Nuclear Chemistry. doi:10.1007/s10967-025-10219-7. View Source
